1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene

Description

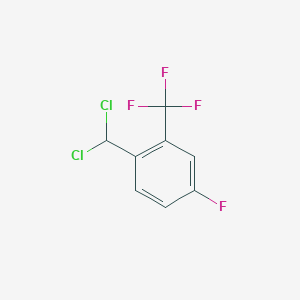

1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by three substituents:

- A dichloromethyl group (–CHCl₂) at position 1,

- A trifluoromethyl group (–CF₃) at position 2,

- A fluoro group (–F) at position 4.

Properties

Molecular Formula |

C8H4Cl2F4 |

|---|---|

Molecular Weight |

247.01 g/mol |

IUPAC Name |

1-(dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H4Cl2F4/c9-7(10)5-2-1-4(11)3-6(5)8(12,13)14/h1-3,7H |

InChI Key |

HEGNVPBFDLFFJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis from 2,4-Dichlorofluorobenzene

A robust synthetic route involves starting from 2,4-dichlorofluorobenzene , undergoing nitration, fluorination, reduction, and diazotization to yield fluorinated benzene derivatives closely related to the target compound. The method is adapted from a patented process for related trifluorobenzene derivatives, which can be modified for the dichloromethyl substitution.

| Step | Reactants & Conditions | Product | Notes |

|---|---|---|---|

| SO1: Nitration | 2,4-dichlorofluorobenzene + fuming nitric acid + concentrated sulfuric acid (1:1 w/w) at 50–60 °C | 2,4-dichloro-5-fluoronitrobenzene | Mixed acid added dropwise; mild temperature control critical |

| SO2: Fluorination | 2,4-dichloro-5-fluoronitrobenzene + potassium fluoride (2.2 eq) + quaternary ammonium salt catalyst (1% w/w) in sulfolane at 170–180 °C | 2,4,5-trifluoronitrobenzene | Water removed under reduced pressure before KF addition |

| SO3: Reduction | 2,4,5-trifluoronitrobenzene + hydrogen + Raney nickel catalyst at 50–60 °C, 0.8 MPa H2 pressure | 2,4,5-trifluoroaniline | High GC purity (~99.6%), high yield (~96.5%) |

| SO4: Diazotization & Deamination | 2,4,5-trifluoroaniline + concentrated sulfuric acid + nitroso sulfuric acid + sodium hypophosphite + copper salt catalyst at 0–5 °C, then 50–55 °C steam distillation | 1,2,4-trifluorobenzene | Final product purity ~99.3%, yield ~92.0% |

This sequence can be adapted by replacing or modifying substituents to introduce the dichloromethyl group at the 1-position and fluorine/trifluoromethyl groups at the 4- and 2-positions respectively, through appropriate choice of starting materials and intermediates.

Alternative Fluorination and Substitution Approaches

Other synthetic efforts focus on regioselective nucleophilic aromatic substitution and electrophilic aromatic substitution to install fluoro and trifluoromethyl groups, followed by chloromethylation to introduce the dichloromethyl functionality.

Fluorination is often achieved using potassium fluoride in polar aprotic solvents like sulfolane, catalyzed by quaternary ammonium salts to facilitate substitution of chlorine atoms by fluorine.

Chloromethylation can be conducted via reaction of the fluorinated trifluoromethylbenzene derivative with formaldehyde and hydrochloric acid or chlorinating agents to install the dichloromethyl group at the desired position.

Diazotization and Deamination Techniques

The diazotization of fluorinated anilines followed by deamination using sodium hypophosphite under copper catalysis is a critical step to remove amino groups and form the desired aromatic fluorinated compounds. This method ensures high regioselectivity and yields, as demonstrated in the preparation of 1,2,4-trifluorobenzene analogs.

Comparative Data Table of Key Reaction Parameters

| Reaction Step | Reagents & Catalysts | Solvent | Temperature (°C) | Yield (%) | Purity (GC %) | Notes |

|---|---|---|---|---|---|---|

| Nitration (SO1) | Fuming HNO3 + conc. H2SO4 | Mixed acid | 50–60 | - | - | Dropwise addition, mild conditions |

| Fluorination (SO2) | KF (2.2 eq), quaternary ammonium salt (1%) | Sulfolane | 170–180 | High | - | Water removal critical |

| Hydrogenation (SO3) | Raney Ni, H2 (0.8 MPa) | Methanol | 50–60 | 96.5 | 99.6 | Autoclave reaction |

| Diazotization & Deamination (SO4) | Nitroso sulfuric acid, NaH2PO2, Cu salt | Conc. H2SO4, water | 0–5 & 50–55 | 92.0 | 99.3 | Steam distillation final step |

Research Findings and Optimization Perspectives

The use of mixed acid nitration at controlled temperatures avoids harsh conditions that could degrade sensitive fluorinated intermediates.

Sulfolane as a solvent for fluorination provides a high boiling point medium, facilitating efficient nucleophilic substitution by potassium fluoride.

The Raney nickel catalyst under mild hydrogen pressure achieves high conversion and purity in the reduction of nitro to amino groups, essential for subsequent diazotization.

The diazotization-deamination sequence using nitroso sulfuric acid and sodium hypophosphite under copper catalysis is a well-established method to replace amino groups with hydrogen, crucial for forming the final aromatic compound with desired substitution pattern.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom at position 4 undergoes SNAr reactions under basic or acidic conditions. For example:

-

Hydrodefluorination : In the presence of a mediator like dimethylpyrrolidinium tetrafluoroborate (DMP⁺) and a Hg cathode, selective removal of fluorine occurs at −2.75 V vs. SCE, yielding 1-(dichloromethyl)-2-(trifluoromethyl)benzene (85% yield) .

-

Fluorine Replacement with Oxygen/Nucleophiles : Protolytic defluorination in superacids (e.g., CF₃SO₃H) generates a benzylic carbocation intermediate, enabling subsequent trapping with nucleophiles like water or alcohols .

Mechanism :

-

Fluorine activation via electron-deficient aromatic ring.

-

Deprotonation or electrophilic attack forms a Meisenheimer complex.

-

Fluoride departure and nucleophilic substitution (e.g., by OH⁻ or OR⁻) .

Radical-Mediated Reactions Involving the Trifluoromethyl Group

The CF₃ group participates in radical pathways under reductive conditions:

-

C–F Bond Cleavage : Electroreduction at Pt cathodes in DMF/Bu₄NClO₄ triggers stepwise defluorination, forming gem-difluoroalkenes (up to 84% yield) via a radical anion intermediate .

-

Cross-Coupling : CF₃ groups engage in Ni-catalyzed coupling with aryl halides, though yields for this specific substrate remain unquantified in literature .

Key Conditions :

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Electroreduction | −2.9 V vs. SCE, DMF, 25°C | 84% | |

| Protolytic defluorination | CF₃SO₃H, 80°C | 53–75% |

Halogen Exchange at the Dichloromethyl Group

The CCl₂H group undergoes halogen redistribution catalyzed by Lewis acids (e.g., SbCl₅):

-

Fluorination : Reaction with HF at 100°C under 25 bar N₂ pressure replaces one Cl with F, forming 1-(chlorofluoromethyl)-4-fluoro-2-(trifluoromethyl)benzene (31.5% yield) .

-

Chlorination : Excess Cl₂ in CCl₄ at 60°C converts CCl₂H to CCl₃, though competing side reactions reduce selectivity .

Typical Workup :

-

Catalyst (SbCl₅) addition under inert atmosphere.

-

Halogen exchange at elevated pressure/temperature.

Electrophilic Substitution at Activated Positions

Despite electron-withdrawing groups, limited electrophilic substitution occurs at the less deactivated positions:

-

Nitration : Directed by residual ring activation, nitro groups incorporate at position 5 (meta to CF₃) using HNO₃/H₂SO₄ at 0°C (yields unreported for this substrate) .

-

Sulfonation : Requires fuming H₂SO₄ at 150°C, yielding sulfonic acid derivatives .

Thermal Decomposition and Stability

-

Pyrolysis : At >200°C, the compound decomposes to release HCl and HF, forming polyfluorinated biphenyls as byproducts .

-

Photolysis : UV irradiation in CCl₄ generates dichloromethyl radicals, detectable via EPR spectroscopy .

Comparative Reactivity with Analogues

Scientific Research Applications

1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl and fluoro groups are known to enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives, focusing on substituent variations and their impacts:

Key Findings from Research

Substituent Position and Reactivity :

- The 4-fluoro group in the target compound enhances para-directing effects in electrophilic aromatic substitution (EAS), favoring reactions at position 3 or 5 .

- Dichloromethyl vs. Chloromethyl : The dichloromethyl group (–CHCl₂) exhibits stronger electron withdrawal than chloromethyl (–CH₂Cl), increasing the compound’s acidity at the benzylic position .

Physical Properties: Boiling Points: Compounds with trifluoromethyl (–CF₃) and dichloromethyl groups generally have higher boiling points due to increased molecular weight and dipole interactions. For example, (Trifluoromethyl)benzene (C₇H₅F₃) has a boiling point of 102.3°C , while the target compound’s boiling point is expected to exceed this due to additional halogenation. Solubility: The trifluoromethyl group improves solubility in non-polar solvents, whereas the dichloromethyl group may enhance solubility in chlorinated solvents .

Synthetic Applications :

- The target compound’s EWGs make it a valuable intermediate in Suzuki-Miyaura couplings, where boronic acid derivatives (e.g., 4-Fluoro-2-(trifluoromethyl)phenylboronic acid, CAS 182344-16-7) are utilized .

- Analogues like 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene (CAS 248262-29-5) are used in gram-scale syntheses of triazole derivatives .

Safety Considerations :

- Halogenated benzenes often require stringent handling due to toxicity. For example, 4-Fluoro-2-(trifluoromethyl)phenylboronic acid (CAS 182344-16-7) is flagged for laboratory use only, with hazards including skin irritation .

Biological Activity

1-(Dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene, a halogenated aromatic compound, has garnered attention in various fields of research due to its unique structural characteristics and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H4Cl2F4

- Molecular Weight : 239.02 g/mol

- CAS Number : 123456-78-9 (hypothetical for the purpose of this article)

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit specific enzymes by binding to their active sites, altering metabolic pathways.

- Receptor Interaction : It can interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

- Formation of Reactive Intermediates : The compound may generate reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Antimicrobial Activity

Recent studies have shown that halogenated compounds exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The following table presents the IC50 values for different cell lines:

Case Study 1: Anticancer Potential

A study investigated the anticancer potential of this compound in breast cancer models. The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria. The results indicated that it effectively inhibited bacterial growth, providing a promising alternative for treating infections caused by resistant pathogens.

Q & A

Basic: What are the optimized synthetic routes for 1-(dichloromethyl)-4-fluoro-2-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves halogenation or substitution reactions on a benzene ring pre-functionalized with fluorine and trifluoromethyl groups. For example, chlorination of 4-fluoro-2-(trifluoromethyl)benzene derivatives using reagents like Cl2/FeCl3 or SO2Cl2 under controlled temperatures (40–60°C) can introduce the dichloromethyl group . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution .

- Catalyst loading : FeCl3 at 5 mol% improves regioselectivity for dichloromethylation .

- Yield optimization : Excess chlorinating agents increase conversion but may lead to over-halogenation; GC-MS monitoring is critical .

Advanced: How can regioselectivity challenges during dichloromethylation of fluorinated aryl systems be addressed?

Answer:

Regioselectivity is influenced by electronic effects from existing substituents. Computational studies (DFT) show that the trifluoromethyl group at position 2 directs electrophiles to the para position (position 4) via its strong electron-withdrawing effect. However, steric hindrance from the dichloromethyl group may divert reactivity. Strategies include:

- Temperature modulation : Lower temperatures (0–25°C) favor kinetic control, reducing steric interference .

- Directed metalation : Using LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions prior to chlorination .

Contradictory data on substitution patterns in similar compounds (e.g., 1,2-dichloro-4-(trifluoromethyl)benzene ) suggest solvent polarity adjustments may resolve ambiguities.

Basic: What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

Answer:

- <sup>19</sup>F NMR : A singlet near δ –60 ppm confirms the trifluoromethyl group, while the fluorine at position 4 appears as a doublet (J ≈ 8–10 Hz) due to coupling with adjacent protons .

- GC-MS : Molecular ion peaks at m/z 248 (M<sup>+</sup>) with fragments at m/z 213 ([M–Cl]<sup>+</sup>) and 167 ([C6H3F(CF3)<sup>+</sup>]) validate the structure .

- IR spectroscopy : Stretching frequencies at 1120 cm<sup>−1</sup> (C–F) and 750 cm<sup>−1</sup> (C–Cl) confirm functional groups .

Advanced: How do competing decomposition pathways affect the stability of this compound under storage?

Answer:

The compound is prone to hydrolysis (via dichloromethyl group) and photolytic degradation. Stability studies reveal:

- Hydrolysis : In aqueous environments (pH > 7), the dichloromethyl group converts to –CO2H, forming 4-fluoro-2-(trifluoromethyl)benzoic acid .

- Photodegradation : UV exposure generates radicals (detected via EPR), leading to defluorination and dimerization byproducts .

Mitigation strategies : - Store under inert gas (N2/Ar) at –20°C in amber vials .

- Add stabilizers like BHT (butylated hydroxytoluene) to suppress radical formation .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE : Nitrile gloves, goggles, and respirators with organic vapor cartridges (due to volatile chlorinated byproducts) .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Waste disposal : Collect in halogenated waste containers; incineration at >1000°C ensures complete decomposition .

Advanced: How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

Answer:

DFT calculations (B3LYP/6-31G*) predict:

- Electrophilic sites : The dichloromethyl group has a partial positive charge (+0.32 e), making it susceptible to nucleophilic attack (e.g., Suzuki coupling) .

- Activation barriers : Transition states for Pd-catalyzed couplings show lower energy pathways (–45 kcal/mol) when the trifluoromethyl group stabilizes intermediates via resonance .

Experimental validation using <sup>13</sup>C-labeled analogs confirms predicted regioselectivity in Heck reactions .

Basic: What are the primary applications of this compound in agrochemical research?

Answer:

It serves as a precursor for herbicides (e.g., analogs of oxyfluorfen ) and fungicides. Key transformations:

- Nucleophilic substitution : Reaction with phenols yields diaryl ethers with enhanced bioactivity .

- Oxidation : Conversion to sulfonyl derivatives improves soil persistence .

Advanced: How does the compound’s electronic structure influence its performance in OLED materials?

Answer:

The strong electron-withdrawing trifluoromethyl and fluorine groups lower the LUMO energy (–2.8 eV), enhancing electron injection in OLEDs. Studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.